molecular formula C10H16N4O3 B2737683 2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid CAS No. 2138054-45-0

2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid

Cat. No.: B2737683
CAS No.: 2138054-45-0
M. Wt: 240.263
InChI Key: XGCQFQDWXUHEQE-UHFFFAOYSA-N
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Description

2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid is a chemical compound with the formula C10H16N4O3 and a molecular weight of 240.26 g/mol . It is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the atoms .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered ring with nitrogen . The azido group (-N3) and the acetic acid moiety are attached to the pyrrolidine ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine derivatives are known to be versatile in chemical reactions . They can participate in various transformations, contributing to the synthesis of a wide range of bioactive compounds .

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Construction of Cyclic γ-Aminobutyric Acid Analogues : Pyrrolidine derivatives, such as those synthesized in the study by Petz et al. (2019), are explored for their potential as cyclic γ-aminobutyric acid analogues. These compounds are synthesized using key steps like intermolecular [2+2]-photocycloaddition, highlighting their relevance in creating biologically active molecules (Petz, Allmendinger, Mayer, & Wanner, 2019).

  • DFT and Quantum Chemical Investigation : Bouklah et al. (2012) conducted DFT and quantum-chemical calculations to explore the molecular properties of substituted pyrrolidinones. This research provides insights into the electronic properties and potential reactivity of pyrrolidine-based compounds, which could be analogous to applications of "2-[1-(4-Azidobutanoyl)pyrrolidin-2-yl]acetic acid" in material science or drug design (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

  • Metal Ion Binding Sites : The addition of certain acetic acid derivatives to peptides, as explored by Boa et al. (2005), results in compounds with ATCUN-like metal ion binding sites. This suggests potential applications in biochemistry and pharmacology, particularly in the design of metallo-drugs or probes for studying metal ions in biological systems (Boa, Crane, Kowalczyk, & Sultana, 2005).

Potential Therapeutic Applications

  • Inhibition of Aldose Reductase Enzyme : Compounds such as [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid have been synthesized and studied for their inhibitory activity on aldose reductase enzyme and protein glycation. This indicates a potential application in treating pathological conditions related to aldose reductase activity (Anagnostou, Nicolaou, & Demopoulos, 2002).

Properties

IUPAC Name

2-[1-(4-azidobutanoyl)pyrrolidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c11-13-12-5-1-4-9(15)14-6-2-3-8(14)7-10(16)17/h8H,1-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCQFQDWXUHEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCCN=[N+]=[N-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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